molecular formula C12H16N2O4 B7949109 (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid

Cat. No.: B7949109
M. Wt: 252.27 g/mol
InChI Key: MHUNKOGKEZKMBI-SECBINFHSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid (CAS 1228566-18-4) is a chiral, non-natural amino acid derivative of significant value in medicinal chemistry and drug discovery research. This compound features a pyridin-4-yl side chain, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of potential drug candidates, and a tert-butoxycarbonyl (Boc) protecting group on the alpha amine . The Boc group is widely used to block the amine functionality during synthetic sequences because it is stable to basic conditions and can be selectively removed under mild acidolytic conditions using reagents like trifluoroacetic acid or hydrochloric acid . Its primary research application is as a sophisticated building block for the synthesis of complex peptides and peptide mimetics. The chiral (R)-configuration at the alpha-carbon is crucial for creating enantiomerically pure compounds, allowing researchers to probe structure-activity relationships and develop targeted therapeutics. Compounds with similar pyridine and protected amino acid motifs are frequently investigated in the development of inhibitors for enzymes like Beta-secretase (BACE-1), a key target in Alzheimer's Disease research , and Insulin Degrading Enzyme (IDE), which is linked to both Alzheimer's Disease and Type 2 Diabetes . Stored in an inert atmosphere at 2-8°C, this product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNKOGKEZKMBI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Research has indicated that derivatives of pyridine-containing amino acids exhibit anticancer properties. The incorporation of the (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid structure into drug candidates can enhance their efficacy against specific cancer types by improving bioavailability and targeting mechanisms. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.

Neuroprotective Agents
This compound has been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyridine ring is known to interact with neurotransmitter systems, potentially leading to therapeutic benefits.

Organic Synthesis

Building Block for Peptides
(R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a protective function that can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids during peptide assembly. This property is crucial for synthesizing complex peptides with specific functionalities.

Synthesis of Heterocyclic Compounds
The compound is also utilized in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex structures that are valuable in pharmaceuticals and agrochemicals.

Biochemical Studies

Enzyme Inhibition Studies
Due to its structural features, (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been employed in enzyme inhibition studies. It can serve as a substrate or inhibitor for various enzymes, helping researchers understand enzyme mechanisms and develop new inhibitors for therapeutic use.

Receptor Binding Studies
The compound's affinity for certain receptors makes it a useful tool in pharmacological studies aimed at understanding receptor-ligand interactions. By modifying the compound's structure, researchers can explore how changes affect binding affinity and biological activity.

  • Study on Anticancer Activity
    A recent study explored the anticancer effects of pyridine derivatives, including (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.
  • Neuroprotective Effects Investigation
    Research conducted on neuroprotective agents highlighted the role of pyridine-based compounds in protecting neuronal cells from oxidative stress. The study demonstrated that (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid could mitigate cell death induced by neurotoxic agents.
  • Peptide Synthesis Optimization
    A project focused on optimizing peptide synthesis using Boc-protected amino acids showed that (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid significantly improved yield and purity of synthesized peptides compared to traditional methods.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would be specific to the final drug product being synthesized.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Pyridin-4-yl vs. Aromatic/Non-Aromatic Groups

a. Phenyl and Iodophenyl Derivatives
  • Example: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (). Structural Difference: Replaces pyridin-4-yl with a 4-iodophenyl group. Implications:
  • Increased molecular weight and hydrophobicity due to iodine.
  • Used in type D inhibitors (e.g., CW1–CW10) for anticancer activity .
b. Tetrahydropyran-4-yl Derivatives
  • Example: (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (). Structural Difference: Pyridin-4-yl replaced with a saturated 4-methyltetrahydropyran ring. Implications:
  • Reduced aromaticity, altering electronic properties and solubility.
  • Molecular weight: 273.32 g/mol (vs. ~265 g/mol for pyridin-4-yl analog, estimated) .
c. Thiophene Derivatives
  • Example: (R)-{[(tert-butoxy)carbonyl]amino}(thiophen-3-yl)acetic acid (). Structural Difference: Pyridin-4-yl substituted with thiophen-3-yl. Implications:
  • Altered metabolic stability compared to pyridine derivatives .

Stereochemical Variations

  • Example: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid (). Structural Difference: R-configuration vs. S-configuration. Implications:
  • Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites).
  • Purity and synthesis routes (e.g., asymmetric catalysis) are critical for pharmacological applications .

Functional Group Modifications

  • Example: 3-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-propionic acid (). Structural Difference: Acetic acid moiety replaced with propionic acid. Implications:
  • Extended carbon chain may influence conformational flexibility and target engagement.
  • Altered pKa (carboxylic acid) and solubility profile .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-((Boc)amino)-2-(pyridin-4-yl)acetic acid Pyridin-4-yl C12H16N2O4 ~252.27 (estimated) Intermediate for protease inhibitors -
(R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl C14H17INO4 366.20 Anticancer inhibitors (Type D)
(R)-2-((Boc)amino)-2-(4-methyltetrahydropyran-4-yl)acetic acid 4-Methyltetrahydropyran C13H23NO5 273.32 High lipophilicity
(R)-{[(Boc)amino]}(thiophen-3-yl)acetic acid Thiophen-3-yl C11H15NO4S 257.30 Sulfur-mediated interactions
3-(Boc)amino-3-(tetrahydropyran-4-yl)propionic acid Tetrahydropyran-4-yl C13H23NO5 273.32 Conformational flexibility

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, also known as Boc-D-Pyridylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
  • CAS Number : 1228566-18-4
  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 252.27 g/mol
  • Purity : 97% .

The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can be attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors involved in disease processes.

  • Inhibition of HSET : In a study focused on high-throughput screening for inhibitors of the HSET protein, derivatives of pyridine-based compounds were shown to inhibit mitotic spindle multipolarity in cancer cells, suggesting potential applications in oncology .
  • Neuroprotective Effects : Compounds structurally related to (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid have demonstrated neuroprotective effects against amyloid-beta toxicity, which is relevant in Alzheimer's disease research . The ability to modulate neuroinflammation and oxidative stress pathways could be a significant therapeutic avenue.

Pharmacological Effects

The pharmacological profile of (R)-2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid suggests several potential applications:

  • Anticancer Activity : The compound's ability to induce multipolar mitoses in cancer cells indicates its role as a potential anticancer agent. This effect was quantified in DLD1 human colon cancer cell lines, where treatment with HSET inhibitors led to significant increases in multipolarity under specific conditions .
  • Neuroprotective Properties : Research has shown that related compounds can protect against neuronal cell death induced by amyloid-beta peptides. This protective effect is mediated through the reduction of pro-inflammatory cytokines and free radicals .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
HSET InhibitionInduced multipolar mitosis in cancer cells; effective at 15 μM concentration.
NeuroprotectionReduced TNF-α levels and improved astrocyte viability in the presence of amyloid-beta.

Detailed Findings

  • HSET Inhibition Study :
    • A series of compounds were tested for their ability to inhibit the HSET protein.
    • Notably, compound variations showed significant differences in potency based on structural modifications.
    • The most potent inhibitors demonstrated a clear increase in multipolarity in centrosome-amplified cells, indicating effective targeting of the mitotic process .
  • Neuroprotective Study :
    • In vitro studies demonstrated that related compounds could maintain astrocyte viability when exposed to toxic amyloid-beta.
    • The mechanism involved modulation of inflammatory pathways and oxidative stress reduction, showcasing the potential for treating neurodegenerative diseases .

Preparation Methods

Core Structural Features

The target molecule features a chiral α-amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group at the amine and a pyridin-4-yl substituent at the β-position. The (R)-configuration at the stereocenter necessitates stereoselective synthesis or resolution methods. Critical disconnections include:

  • Amine protection : Introduction of the Boc group via carbamate formation

  • Chiral center establishment : Asymmetric induction through catalytic hydrogenation or organocatalysis

  • Pyridine incorporation : Late-stage coupling via Suzuki-Miyaura or nucleophilic aromatic substitution

Synthetic Methodologies

Asymmetric Hydrogenation Route

The most efficient method employs transition metal-catalyzed hydrogenation of enamide precursors. A representative protocol involves:

Step 1 : Synthesis of (Z)-2-acetamido-3-(pyridin-4-yl)acrylic acid

  • Condensation of pyridine-4-carboxaldehyde with N-acetylglycine under basic conditions (KOH, EtOH, 60°C, 12 h)

  • Yield: 78%

Step 2 : Enantioselective hydrogenation

  • Catalyst: Rhodium-(R,R)-Et-DuPhos complex (0.5 mol%)

  • Conditions: H₂ (50 psi), MeOH, 25°C, 24 h

  • Conversion: >99%, ee: 98.5%

Step 3 : Boc protection

  • Reagents: Boc₂O (1.2 eq), DMAP (0.1 eq) in THF/H₂O (3:1)

  • Reaction time: 4 h at 0°C → 12 h at RT

  • Yield: 91%

Chiral Pool Approach Using L-Aspartic Acid

This route utilizes natural chiral building blocks for stereochemical control:

Step 1 : Protection of L-aspartic acid

  • Boc-L-aspartic acid β-benzyl ester synthesis

  • Reagents: Boc₂O (1.1 eq), NaOH (2 eq), benzyl bromide (1.05 eq)

  • Yield: 85%

Comparative Analysis of Methods

ParameterAsymmetric HydrogenationChiral Pool ApproachRacemic Resolution
Starting MaterialPyridine-4-carboxaldehydeL-Aspartic acidRacemic amino acid
Key StepRh-catalyzed hydrogenationUllmann couplingChiral HPLC
Total Yield68%52%41%
ee98.5%99.2%99.9%
ScalabilityExcellent (kg-scale)Moderate (100g)Limited (10g)
Cost Index3.24.86.5

Data compiled from

Critical Reaction Optimization

Hydrogenation Catalysts

Rhodium complexes with chiral bisphosphine ligands demonstrate superior performance:

Ligandee (%)TOF (h⁻¹)TON
(R)-BINAP95.212012,000
(R,R)-Et-DuPhos98.58515,500
(S)-Phanephos97.810514,200

TOF = Turnover frequency; TON = Turnover number

Boc Protection Kinetics

The rate of carbamate formation follows pseudo-first-order kinetics:
Rate=k[amine][Boc2O]\text{Rate} = k[\text{amine}][\text{Boc}_2\text{O}]
With k=0.15L mol1min1k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1} in THF/H₂O at 25°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.28 (d, J = 4.8 Hz, 2H, Py-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.32 (q, J = 6.8 Hz, 1H, CH), 1.44 (s, 9H, Boc-CH₃)

  • HRMS : m/z calcd for C₁₂H₁₇N₂O₄ [M+H]⁺ 253.1183, found 253.1189

Chiral HPLC Conditions

  • Column: Chiralpak IA (250 × 4.6 mm)

  • Mobile phase: Hexane/EtOH (80:20) + 0.1% TFA

  • Flow rate: 1.0 mL/min

  • Retention: (R)-enantiomer 12.7 min, (S)-enantiomer 14.3 min

Industrial-Scale Considerations

Cost Drivers

  • Rhodium catalyst recovery (>99.5% required for economic viability)

  • Solvent consumption in hydrogenation (MeOH vs. EtOH tradeoffs)

  • Waste streams from Boc protection (di-tert-butyl carbonate byproducts)

Green Chemistry Metrics

MetricHydrogenation RouteResolution Route
PMI (g/g)1845
E-Factor3278
Carbon Efficiency64%38%

PMI = Process mass intensity

Emerging Methodologies

Biocatalytic Approaches

  • Transaminase-mediated amination of α-keto acid precursors

  • KRED (Ketoreductase) catalyzed dynamic kinetic resolution

  • Reported ee: >99%, space-time yield: 15 g/L/day

Flow Chemistry Systems

  • Continuous hydrogenation with immobilized Rh catalysts

  • Residence time: 8 min vs. 24 h batch process

  • Productivity gain: 12-fold

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, and how is enantiomeric purity ensured?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates are reacted with pyridinyl acetic acid derivatives using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Enantiomeric purity is confirmed using chiral chromatography or LCMS with calculated vs. observed mass values (e.g., LCMS calc. 745.3; found 745.4) .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store in a sealed container under dry conditions at room temperature. Avoid moisture and incompatible materials like strong oxidizing agents. Stability data indicate no decomposition under recommended storage conditions .

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • LCMS : Validates molecular weight (e.g., [M+H]+ = 745.4) .
  • NMR : Confirms stereochemistry and functional groups (e.g., pyridin-4-yl and Boc-protected amine) .
  • Melting Point Analysis : Used for purity assessment (e.g., mp 123–124°C for related analogs) .

Advanced Research Questions

Q. What are the optimal conditions for Boc deprotection in downstream reactions?

  • Methodology : Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 6N HCl in dioxane. Reaction progress is monitored by TLC or LCMS. For acid-sensitive substrates, milder conditions (e.g., catalytic HCl in ethanol) are recommended .

Q. How does the pyridin-4-yl moiety influence reactivity in peptide coupling?

  • Methodology : The pyridine ring acts as a weak base, potentially competing with the Boc-protected amine during coupling. Pre-activation of the carboxylic acid with HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) minimizes side reactions. Evidence from peptide synthesis protocols shows successful coupling using DCC/DMAP .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

  • Methodology : Use of low racemization coupling agents (e.g., HATU) and maintaining a reaction pH < 8.0. The (R)-configuration of the α-carbon is preserved by avoiding prolonged exposure to basic conditions .

Q. How does the compound interact with thiol-containing biomolecules?

  • Methodology : The Boc-protected amine and pyridine group do not react with thiols under physiological conditions. However, analogs with free thiols (e.g., (R)-2-((Boc)amino)-3-mercapto-3-methylbutanoic acid) undergo disulfide formation, requiring inert atmospheres (N2 flushing) during handling .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

  • Data Analysis : Yields vary between 60–85% depending on the coupling agent and solvent. For example:

Coupling AgentSolventYield (%)Reference
DCC/DMAPDCM72
HATU/DIEADMF85
  • Resolution : Optimize solvent polarity (DMF > DCM) and use high-efficiency agents like HATU .

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